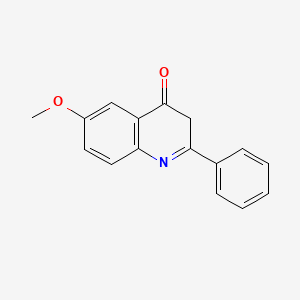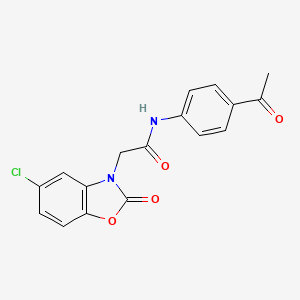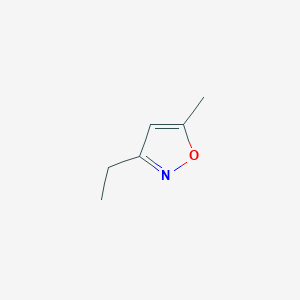
6-Methoxy-2-phenyl-4-quinolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-phenyl-4-quinolone is a heterocyclic compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of 6-Methoxy-2-phenyl-4-quinolone. One common method involves the reaction of 2-aminobenzophenone with methoxyacetyl chloride in the presence of a base, followed by cyclization to form the quinolone ring. Another method includes the use of palladium-catalyzed cross-coupling reactions to introduce the phenyl group at the 2nd position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-phenyl-4-quinolone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinolone ring can be reduced to form dihydroquinolone derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-phenyl-4-quinolone.
Reduction: Formation of 6-methoxy-2-phenyl-1,2-dihydroquinolone.
Substitution: Formation of halogenated derivatives such as 6-methoxy-2-phenyl-4-bromoquinolone.
Scientific Research Applications
6-Methoxy-2-phenyl-4-quinolone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-phenyl-4-quinolone involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interfere with DNA replication and transcription processes, leading to its potential use as an anticancer and antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-quinolone: Lacks the methoxy group at the 6th position, which may affect its biological activity.
6-Hydroxy-2-phenyl-4-quinolone: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.
6-Methoxy-4-quinolone: Lacks the phenyl group at the 2nd position, which may influence its interactions with biological targets.
Uniqueness
6-Methoxy-2-phenyl-4-quinolone is unique due to the presence of both the methoxy and phenyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
6-methoxy-2-phenyl-3H-quinolin-4-one |
InChI |
InChI=1S/C16H13NO2/c1-19-12-7-8-14-13(9-12)16(18)10-15(17-14)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
CNHOEVVUDMESGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Ethoxycarbonylamino)-1,1-dioxothiolan-3-yl]amino}acetic acid](/img/structure/B12214550.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B12214551.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12214557.png)

![7-(1H-benzimidazol-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12214569.png)
![N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12214575.png)

![1H-Indole-1-ethanol, alpha-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,3,5-trimethyl-](/img/structure/B12214586.png)
![2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol](/img/structure/B12214592.png)
![7-(4-chlorophenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12214593.png)

![6-[(6-Chloro-2-fluorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one](/img/structure/B12214608.png)
![7-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12214614.png)
![3,4-Diphenylpyrazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B12214619.png)
